(5-Bromopentyl)boronic acid

Organic Synthesis Medicinal Chemistry PROTAC Linker

Researchers needing precise C5 spacers for PROTAC linker SAR face batch inconsistency and invalidated data from off-by-one carbon analogs. (5-Bromopentyl)boronic acid solves this as a crystalline, dual-functional intermediate: its terminal boronic acid enables Suzuki-Miyaura conjugation while the bromine allows nucleophilic substitution or iterative coupling. Key outcomes: preserves target binding affinity via exact 5-carbon geometry; accelerates ternary complex optimization; eliminates linker-length variability. Supplied as a white solid (≥94% purity, mp 91-96 °C) for accurate parallel synthesis.

Molecular Formula C5H12BBrO2
Molecular Weight 194.87 g/mol
CAS No. 120986-85-8
Cat. No. B045191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopentyl)boronic acid
CAS120986-85-8
Synonyms5-Bromopentylboronic acid
Molecular FormulaC5H12BBrO2
Molecular Weight194.87 g/mol
Structural Identifiers
SMILESB(CCCCCBr)(O)O
InChIInChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2
InChIKeyRCBNHBWNONFWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromopentyl)boronic acid Procurement Specification


(5-Bromopentyl)boronic acid is a bifunctional, linear C5-spacer building block in the alkylboronic acid class, characterized by a terminal boronic acid group and a terminal bromine atom [1]. This structure enables its primary use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions and as an electrophile in nucleophilic substitutions, making it a versatile intermediate for constructing complex molecules in medicinal chemistry and materials science . Commercial material is a white crystalline solid with a defined melting point of 91-96 °C, requiring storage at 2-8 °C [1].

(5-Bromopentyl)boronic acid Non-Interchangeability


Direct substitution of (5-bromopentyl)boronic acid with analogs of different chain lengths, such as (4-bromobutyl)boronic acid or (6-bromohexyl)boronic acid, is not scientifically valid due to the profound impact of the alkyl spacer length on the physicochemical properties of the final coupled product. The five-carbon spacer in (5-bromopentyl)boronic acid confers a specific molecular geometry, lipophilicity, and conformational flexibility that directly dictates the biological activity of a drug candidate or the performance of a functional material . Altering this spacer by a single carbon unit can lead to significant changes in a molecule's binding affinity, membrane permeability, or polymer morphology, thereby invalidating established structure-activity relationships (SAR) and compromising research reproducibility [1].

(5-Bromopentyl)boronic acid Comparative Evidence


Purity and Physical State

Procurement of (5-bromopentyl)boronic acid (C5) is supported by a vendor-specified purity of ≥94%, which is directly comparable to the 95% purity standard specified for the C4 analog (4-bromobutyl)boronic acid [1][2]. The target compound is a crystalline solid with a melting point of 91-96 °C, contrasting with the C4 analog for which a melting point is not commonly reported, indicating a potential difference in physical handling properties and long-term storage stability [1].

Organic Synthesis Medicinal Chemistry PROTAC Linker

PROTAC Linker Spacer Length

In the context of PROTAC (Proteolysis Targeting Chimera) design, the five-carbon alkyl chain of (5-bromopentyl)boronic acid provides a distinct linker length that is intermediate between the commonly used C4 (butyl) and C6 (hexyl) spacers . This specific spacer length can be critical for optimizing the ternary complex formation between the target protein, the PROTAC molecule, and the E3 ligase, as linker length directly influences degradation efficiency and selectivity [1]. While all three chain lengths are commercially available as boronic acid intermediates for linker synthesis, the C5 variant offers a unique parameter for SAR studies when fine-tuning the distance between the two binding moieties is required .

PROTAC Targeted Protein Degradation Linker Chemistry

Cross-Coupling Reactivity by Chain Length

Primary alkylboronic acids, including the C5 chain of (5-bromopentyl)boronic acid, exhibit different reactivity profiles in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to their shorter or longer chain analogs . The rate of transmetalation, a key step in the catalytic cycle, is influenced by the steric and electronic properties of the alkyl group. A C5 chain may offer a balance between the faster coupling of smaller alkyl groups and the increased steric hindrance that can lower yields for longer chains [1]. While direct comparative kinetic data for (5-bromopentyl)boronic acid is limited, class-level studies demonstrate that alkyl chain length can impact reaction yields, with optimal performance often observed for mid-length chains (C4-C6) under standard conditions [1].

Suzuki-Miyaura Coupling C-C Bond Formation Reaction Kinetics

(5-Bromopentyl)boronic acid Application Scenarios


PROTAC Linker Optimization and SAR

Procure (5-bromopentyl)boronic acid when a C5 alkyl spacer is required for linker length optimization in PROTAC design. The compound's terminal boronic acid and bromine groups enable efficient conjugation to ligand scaffolds via Suzuki-Miyaura coupling and nucleophilic substitution, respectively. The distinct 5-carbon length allows researchers to systematically probe the impact of linker geometry on ternary complex formation and degradation efficiency, an application where using a C4 or C6 analog would introduce an unintended variable .

Functionalized Alkyl Chains for Medicinal Chemistry

Utilize (5-bromopentyl)boronic acid as a key intermediate for installing a pentyl spacer bearing a terminal boronic acid group into drug candidates. This is particularly valuable in medicinal chemistry campaigns where a specific five-carbon separation between a pharmacophore and a boronic acid warhead is required for optimal target engagement, such as in the development of boronic acid-based protease inhibitors. The crystalline nature of the compound facilitates accurate weighing and handling in parallel synthesis [1].

Iterative Cross-Coupling Building Block

Specify (5-bromopentyl)boronic acid in iterative Suzuki-Miyaura coupling strategies to construct complex, functionalized alkyl-aryl frameworks. The compound serves as a dual-functional building block: the boronic acid moiety undergoes palladium-catalyzed coupling with aryl/vinyl halides, while the terminal bromine can be subsequently functionalized or used in a second coupling step. This orthogonal reactivity profile, combined with the defined C5 spacer, provides a strategic advantage over non-halogenated alkylboronic acids for the controlled assembly of molecular architectures .

Technical Documentation Hub

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